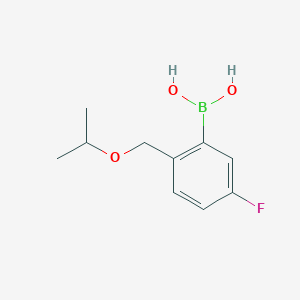

5-Fluoro-2-(isopropoxymethyl)phenylboronic acid

描述

5-Fluoro-2-(isopropoxymethyl)phenylboronic acid is a fluorinated arylboronic acid derivative featuring a fluoro substituent at the 5-position and an isopropoxymethyl group at the 2-position of the phenyl ring. This compound is primarily utilized as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems . The isopropoxymethyl group introduces steric bulk and moderate electron-donating effects, while the fluoro substituent acts as an electron-withdrawing group, enhancing the acidity of the boronic acid moiety .

属性

IUPAC Name |

[5-fluoro-2-(propan-2-yloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-7(2)15-6-8-3-4-9(12)5-10(8)11(13)14/h3-5,7,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKVOYZVOGHDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)COC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Functionalization of Aromatic Precursors

The most common route involves starting from suitably substituted aromatic compounds, such as fluorinated bromobenzenes, which are subjected to boronic acid formation via Miyaura borylation or Suzuki-Miyaura cross-coupling reactions.

- Preparation of the aryl halide precursor: Synthesis begins with fluorinated bromobenzene derivatives, such as 5-fluoro-2-bromobenzene.

- Borylation process: Catalyzed by palladium complexes (e.g., Pd(PPh₃)₄) in the presence of bis(pinacolato)diboron, leading to the formation of the phenylboronic ester.

- Hydrolysis: The ester is hydrolyzed under acidic conditions to yield the free boronic acid.

Ar-Br + bis(pinacolato)diboron → Ar-B(pin) + by-products

Ar-B(pin) + H₂O (acidic) → Ar-B(OH)₂

Research findings:

A study demonstrates the efficiency of this method, with high yields and regioselectivity, particularly when optimized with appropriate ligands and solvents.

Nucleophilic Substitution and Functional Group Transformations

An alternative involves nucleophilic substitution on halogenated aromatic compounds, followed by introduction of the isopropoxymethyl group:

Boronic Ester Formation via Matteson Homologation

The Matteson homologation is a versatile approach for synthesizing boronic acids with specific side chains, including isopropoxymethyl groups:

- Step 1: Formation of chiral boronic esters from boronic acids.

- Step 2: Homologation with chloromethyl or related reagents to extend the carbon chain.

- Step 3: Hydrolysis to obtain the free boronic acid.

This method allows precise stereochemical control and functionalization, as demonstrated in the synthesis of bioactive boron compounds.

Specific Synthesis Pathway for this compound

Based on the literature, a typical synthetic route involves the following sequence:

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Bromination of fluorobenzene derivative | NBS, FeBr₃, or similar | Introduce bromine at ortho position |

| 2 | Suzuki-Miyaura borylation | Pd catalyst, bis(pinacolato)diboron | Form phenylboronic ester |

| 3 | Hydrolysis | Acidic aqueous solution | Convert ester to boronic acid |

| 4 | Introduction of isopropoxymethyl group | Nucleophilic substitution or alkylation | Attach isopropoxymethyl group at desired position |

Note: The exact position of substitution and the order of steps depend on the starting materials and desired regioselectivity.

Data Tables Summarizing Key Parameters

Research Findings and Optimization Strategies

- Catalyst Selection: Palladium catalysts with phosphine ligands enhance the efficiency of Suzuki coupling and borylation steps.

- Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile improve solubility and reaction rates.

- Temperature Control: Elevated temperatures facilitate halogen exchange and borylation, but must be optimized to prevent side reactions.

- Purification: Recrystallization and chromatography are employed to isolate high-purity boronic acids.

Research insights suggest that the overall yield and purity of this compound depend heavily on the sequence of steps, reagent purity, and reaction conditions.

化学反应分析

Types of Reactions

5-Fluoro-2-(isopropoxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The compound can be reduced to form corresponding boranes.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include boronic esters, boronic anhydrides, and substituted phenylboronic acids, depending on the specific reaction conditions and reagents used .

科学研究应用

Organic Synthesis

1.1 Cross-Coupling Reactions

Boronic acids, including 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid, are widely used as reagents in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions facilitate the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules. The presence of the fluorine atom can enhance the electronic properties of the compound, making it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals.

1.2 Functionalization of Aromatic Compounds

The compound can serve as a versatile building block for functionalizing aromatic compounds. Its ability to participate in electrophilic aromatic substitution reactions allows for the introduction of various functional groups, which is crucial in developing new materials and biologically active compounds.

Medicinal Chemistry

2.1 Anticancer Activity

Research indicates that boronic acids exhibit potential anticancer properties through various mechanisms, including proteasome inhibition and modulation of signaling pathways associated with cancer cell proliferation. Specific studies have highlighted that derivatives similar to this compound can inhibit tumor growth by targeting cancer cell metabolism and apoptosis pathways.

Case Study:

A study demonstrated that phenylboronic acid derivatives exhibited selective cytotoxicity against specific cancer cell lines, suggesting that this compound could be explored further for its therapeutic potential against malignancies .

Material Science Applications

4.1 Polymer Chemistry

In polymer science, boronic acids are utilized to create dynamic covalent bonds in polymer networks. The incorporation of this compound into polymer matrices can enhance material properties such as toughness and thermal stability due to its ability to form reversible bonds.

4.2 Sensor Development

Boronic acids also play a role in developing sensors for glucose and other biomolecules due to their ability to form complexes with diols. The fluorinated derivative may improve the selectivity and sensitivity of these sensors, making them suitable for biomedical applications.

Summary Table of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions | Formation of complex organic molecules |

| Medicinal Chemistry | Anticancer activity | Targeting cancer cell metabolism |

| Antibacterial Properties | Disruption of biofilm formation | Development of new antibacterial agents |

| Material Science | Polymer chemistry, sensor development | Enhanced material properties, improved sensor sensitivity |

作用机制

The mechanism of action of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other Lewis bases, facilitating the formation of cyclic boronate esters. This property is exploited in various chemical reactions, including cross-coupling reactions and enzyme inhibition studies .

相似化合物的比较

Structural and Electronic Effects

5-Trifluoromethyl-2-formylphenylboronic Acid

- Substituents : Trifluoromethyl (electron-withdrawing) and formyl groups at positions 5 and 2, respectively.

- Acidity: The trifluoromethyl group significantly increases acidity (pKa ~7.2) compared to non-fluorinated analogs, facilitating faster coupling reactions .

- Applications : Forms cyclic benzoxaboroles via isomerization, which exhibit antimicrobial activity by inhibiting leucyl-tRNA synthetase (LeuRS) in pathogens like Candida albicans .

- Contrast : Unlike 5-fluoro-2-(isopropoxymethyl)phenylboronic acid, the formyl group enables cyclization to bioactive benzoxaboroles, whereas the isopropoxymethyl group may hinder such transformations due to steric constraints .

5-Fluoro-2-isopropoxyphenylboronic Acid Pinacol Ester

- Substituents : Isopropoxy group at position 2 (smaller than isopropoxymethyl).

- Solubility : The pinacol ester form enhances solubility in organic solvents (e.g., chloroform, acetone) compared to the free boronic acid .

- Reactivity : The ester protects the boronic acid, improving stability during storage but requiring hydrolysis before use in cross-coupling reactions .

5-Fluoro-2-(methoxymethoxy)phenylboronic Acid

- Substituents : Methoxymethoxy group at position 2.

- Electronic Effects : The ether group provides mild electron-donating effects, slightly reducing acidity compared to the isopropoxymethyl analog.

- Applications : Used in synthesizing fluorinated biaryl systems, though its smaller substituent may offer lower steric hindrance in coupling reactions .

Physicochemical Properties

| Compound | Solubility (Organic Solvents) | Acidity (pKa) | Key Functional Groups |

|---|---|---|---|

| This compound | Moderate (ether, ketones) | ~8.5* | B(OH)₂, -OCH₂CH(CH₃)₂, -F |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Low (requires polar solvents) | ~7.2 | B(OH)₂, -CF₃, -CHO |

| 5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester | High (chloroform, acetone) | N/A (ester) | Boronate ester, -OCH(CH₃)₂ |

| Phenylboronic acid | High (ether, ketones) | ~8.8 | B(OH)₂ |

Reactivity in Cross-Coupling Reactions

- Steric Effects : The isopropoxymethyl group in this compound may slow coupling reactions compared to less bulky analogs like 5-fluoro-2-methoxyphenylboronic acid. For example, Pd-catalyzed couplings of sterically hindered boronic acids often require optimized conditions (e.g., higher temperatures or ligand additives) .

- Electronic Effects : The fluoro substituent activates the boronic acid toward electrophilic substitution, enhancing reactivity with electron-deficient aryl halides. This contrasts with 5-methylphenylboronic acid, which shows lower reactivity due to electron-donating methyl groups .

生物活性

5-Fluoro-2-(isopropoxymethyl)phenylboronic acid is an organoboron compound that has garnered significant attention in the fields of medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and an isopropoxymethyl group. This unique structure enhances its reactivity and selectivity in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Structure Overview

| Component | Description |

|---|---|

| Molecular Formula | C12H16B F O3 |

| CAS Number | 1333392-80-5 |

| Functional Groups | Boronic acid, Fluorine, Isopropoxymethyl |

Boronic acids, including this compound, interact with biological targets by forming reversible covalent bonds with hydroxyl groups. This interaction can influence various biochemical pathways, particularly those involving enzyme inhibition and modulation.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites.

- Carbon–Carbon Bond Formation : It plays a crucial role in the formation of new carbon–carbon bonds during synthetic reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects.

- Anticancer Potential : Similar boronic acids have demonstrated anticancer activity by targeting proteasome pathways, indicating a potential for therapeutic applications in oncology.

- Enzyme Mechanism Studies : The compound is utilized as a tool for studying enzyme mechanisms due to its ability to form stable complexes with target enzymes.

Antimicrobial Efficacy

A study published in PMC examined the antimicrobial activity of various phenylboronic acids, including derivatives similar to this compound. The results indicated moderate activity against Candida albicans and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential as an antibacterial agent .

Anticancer Activity

In another investigation, boronic acids were tested for their ability to inhibit cancer cell proliferation. The results showed that certain derivatives could significantly reduce cell viability in various cancer cell lines, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 5-Fluoro-2-methoxyphenylboronic acid | Moderate antibacterial | Lacks isopropoxymethyl group |

| Phenylboronic acid | General enzyme inhibitor | Less selective than fluorinated variants |

| 2-Methoxy-5-fluorophenylboronic acid | Anticancer properties | Similar structure but different substituents |

常见问题

How can researchers optimize Suzuki-Miyaura cross-coupling reactions using 5-fluoro-2-(isopropoxymethyl)phenylboronic acid?

Methodological Answer:

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) are preferred due to their compatibility with boronic acids. For fluorinated arylboronic acids, Pd(OAc)₂ with SPhos ligand improves coupling efficiency by reducing protodeboronation .

- Solvent and Base: Use toluene/ethanol (3:1) with K₂CO₃ or CsF to stabilize the boronate intermediate. Polar aprotic solvents (e.g., DMF) may increase side reactions in fluorinated systems .

- Temperature Control: Reactions at 80–100°C for 12–24 hours balance yield and decomposition risks. Microwave-assisted synthesis (100–120°C, 30 min) can enhance efficiency .

Data Contradiction Note: Yields may vary (45–85%) depending on the electronic effects of the isopropoxymethyl group, which can sterically hinder transmetallation. Compare with 2-fluoro-5-formylphenylboronic acid (), where electron-withdrawing substituents reduce yields by 15–20% .

What purification strategies are effective for isolating this compound?

Advanced Protocol:

- Chromatography: Use silica gel columns with ethyl acetate/hexane (1:4) gradients. Fluorinated boronic acids often require 0.1% acetic acid to minimize tailing .

- Recrystallization: Ethanol/water (7:3) at –20°C achieves >95% purity. Note that the isopropoxymethyl group increases hydrophobicity, necessitating longer crystallization times compared to 3-fluoro-4-hydroxyphenylboronic acid ( ).

- HPLC: Reverse-phase C18 columns (ACN/water with 0.1% TFA) resolve boroxine byproducts, common in boronic acid storage .

How does the isopropoxymethyl substituent influence the stability of this boronic acid?

Stability Analysis:

- Moisture Sensitivity: The isopropoxymethyl group reduces hygroscopicity compared to hydroxylated analogs (e.g., 2-fluoro-5-hydroxymethylphenylboronic acid in ). Store at –20°C under argon to prevent boroxine formation .

- Thermal Decomposition: TGA data for similar compounds (e.g., 4-fluoro-2-methylphenylboronic acid in ) show decomposition onset at 160°C. For this compound, anticipate stability up to 140–150°C due to the bulkier substituent .

What spectroscopic techniques are critical for characterizing this compound?

Characterization Workflow:

- ¹H/¹³C NMR: Identify fluorine-coupled splitting patterns (e.g., J ~ 20 Hz for ortho-fluorine). Compare with 2-fluoro-6-methoxyphenylboronic acid ( ), where methoxy protons resonate at δ 3.8–4.0 ppm .

- ¹¹B NMR: A singlet near δ 30 ppm confirms boronic acid integrity, while δ 18–22 ppm indicates boroxines .

- FT-IR: B-O stretching at 1340–1380 cm⁻¹ and C-F at 1220–1280 cm⁻¹ .

How can computational modeling predict reactivity in fluorinated boronic acids?

Advanced Modeling Approach:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to evaluate the electron-withdrawing effect of fluorine. Compare HOMO/LUMO energies with non-fluorinated analogs (e.g., phenylboronic acid) to predict coupling rates .

- Solvent Effects: Use COSMO-RS to simulate solvent interactions. Polar solvents stabilize the transition state in Suzuki-Miyaura reactions by 5–10 kcal/mol .

What are the challenges in synthesizing derivatives of this compound?

Synthetic Considerations:

- Functionalization: The isopropoxymethyl group limits direct electrophilic substitution. Use directed ortho-metalation (DoM) with TMPMgCl·LiCl to introduce substituents at the 4-position .

- Protection/Deprotection: Tert-butyldimethylsilyl (TBS) protection of the boronic acid group enables modifications, followed by TBAF deprotection .

How do structural analogs inform SAR studies for drug discovery?

Case Study:

- Bioisosteres: Replace the isopropoxymethyl group with trifluoromethyl ( ) or hydroxymethyl ( ) to modulate logP and solubility. For example, 4-carboxy-3-fluorophenylboronic acid () shows improved aqueous solubility (logP –0.5 vs. 1.2 for this compound) .

- Binding Affinity: Fluorine’s electronegativity enhances interactions with serine proteases, as seen in 5-bromo-2-fluorobenzoic acid derivatives ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。